molecular formula C10H9NO B13607463 2-(3-Oxopropyl)benzonitrile

2-(3-Oxopropyl)benzonitrile

Cat. No.: B13607463
M. Wt: 159.18 g/mol
InChI Key: HEVVLAZGDRKVJR-UHFFFAOYSA-N
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Description

2-(3-Oxopropyl)benzonitrile is a specialized organic compound featuring a benzonitrile core structure with a 3-oxopropyl substituent at the ortho position. This molecular architecture, characterized by a nitrile group (-C≡N) attached to a benzene ring with a carbonyl-terminated propyl chain, creates versatile reactivity valuable for advanced chemical synthesis and research applications. The compound's structural motif introduces both steric and electronic effects due to the ketone (oxo) group and the positioning of the substituents on the aromatic ring, making it a valuable intermediate in various research domains. In pharmaceutical research, this compound serves as a key synthetic intermediate in the development of therapeutic compounds. Benzonitrile derivatives have demonstrated significant potential in drug discovery campaigns, particularly in targeting specific protein binding sites. Recent research utilizing large-scale molecular docking of millions of molecules into protein binding sites has identified promising drug candidates with high oral bioavailability, highlighting the value of carefully designed chemical scaffolds in medicinal chemistry . The compound's reactive functional groups, including the nitrile and ketone moieties, enable diverse chemical transformations for creating targeted molecular libraries. In materials science, this compound represents interest as a potential precursor for developing advanced organic materials, particularly in the field of organic light-emitting diodes (OLEDs). Benzonitrile derivatives are frequently employed in the development of thermally activated delayed fluorescence (TADF) materials, which enable efficient conversion of electrical energy into light through reverse intersystem crossing . The compound's molecular structure allows for potential application in creating charge-transfer complexes with tunable emission properties, contributing to next-generation display and lighting technologies. The chemical behavior of this compound is defined by its distinct functional groups. The nitrile group can participate in nucleophilic addition reactions and can be hydrolyzed to carboxylic acids or reduced to primary amines, while the ketone group is susceptible to nucleophilic attack and reduction reactions . The benzene ring can undergo electrophilic aromatic substitution, though the existing substituents direct and moderate further functionalization. The ortho-positioning of the 3-oxopropyl group creates specific steric considerations that influence reactivity and potential intramolecular interactions. For research purposes, this compound can be synthesized through various routes, including Friedel-Crafts acylation approaches with appropriate benzaldehyde derivatives or through functionalization of pre-existing benzonitrile scaffolds . Reaction conditions typically involve controlled temperatures, specific solvent systems, and often catalysts to ensure high yield and purity. Structural characterization is best accomplished through complementary analytical techniques including high-resolution mass spectrometry for molecular weight confirmation, and NMR spectroscopy (particularly ¹H and ¹³C) for resolving substituent positions and structural features. Please note: This product is intended for research applications only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Strictly prohibited for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in well-ventilated areas.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6H2

InChI Key

HEVVLAZGDRKVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C#N

Origin of Product

United States

Preparation Methods

Oxidation of 2-(3-Hydroxypropyl)benzonitrile

One classical approach to synthesize this compound involves the oxidation of the corresponding 2-(3-hydroxypropyl)benzonitrile. Oxidizing agents such as selenium(IV) oxide have been employed effectively for similar benzonitrile derivatives, as shown in related compounds like 4-(2-oxoacetyl)benzonitrile.

  • Procedure: Selenium(IV) oxide is dissolved in a mixture of 1,4-dioxane and water at 50°C, followed by addition of the hydroxypropyl benzonitrile derivative. The reaction mixture is heated at 90°C for 12 hours.
  • Workup: After completion, the mixture is filtered, and the solvent is removed. The residue is extracted with dichloromethane and water, dried over magnesium sulfate, and concentrated to yield the ketone product.
  • Yield: Approximately 85% yield reported for analogous compounds.

This method is advantageous due to its straightforward setup and relatively high yield, though selenium reagents require careful handling due to toxicity.

Friedel-Crafts Acylation of Benzonitrile Derivatives

Another route involves Friedel-Crafts acylation on benzonitrile substrates using acyl chlorides or anhydrides to introduce the 3-oxopropyl side chain.

  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) are typically used.
  • Reaction conditions: The reaction is conducted under anhydrous conditions, often at low temperatures to control regioselectivity.
  • Outcome: This method allows direct installation of the oxopropyl group at the ortho position relative to the nitrile, leveraging the directing effects of the nitrile group.

While specific yields and conditions for this compound are less documented, Friedel-Crafts acylation remains a viable synthetic strategy for similar aromatic ketones.

Alkylation of 2-Cyanobenzyl Halides Followed by Oxidation

A two-step approach involves:

  • Alkylation: Starting from 2-cyanobenzyl bromide or chloride, alkylation with an appropriate 3-carbon nucleophile (e.g., malonate esters or enolates) introduces a protected 3-oxopropyl chain.
  • Oxidation or deprotection: Subsequent oxidation or hydrolysis steps convert the intermediate to the ketone.

This method allows functional group tolerance and flexibility in modifying the side chain.

Data Tables Summarizing Preparation Methods

Method Starting Materials Reagents/Catalysts Conditions Yield (%) Notes
Oxidation of 2-(3-hydroxypropyl)benzonitrile 2-(3-hydroxypropyl)benzonitrile Selenium(IV) oxide 1,4-Dioxane/H2O, 90°C, 12 h ~85 Requires toxic selenium reagent
Friedel-Crafts Acylation Benzonitrile + Acyl chloride AlCl3 or FeCl3 Anhydrous, low temp Variable Direct acylation, regioselectivity needed
Alkylation + Oxidation 2-Cyanobenzyl halide + nucleophile Base, oxidants Multi-step, variable Variable Flexible, allows side chain modifications
Click Chemistry (for analogs) Azide and alkyne-functionalized benzonitriles Cu catalyst (CuSO4 + sodium ascorbate) Room temp, inert atmosphere High For functionalized derivatives, not direct synthesis

Analytical and Research Outcomes

  • Spectroscopic Characterization: this compound and related compounds are typically characterized by:
    • [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons (7.0–8.0 ppm), methylene protons adjacent to ketone (~3.0–3.5 ppm), and characteristic singlets for methyl groups if present.
    • [^13C NMR](pplx://action/followup): Carbonyl carbon resonances near 190–200 ppm, nitrile carbon near 110–120 ppm.
    • IR Spectroscopy: Strong absorption bands for nitrile (~2220 cm^-1) and ketone carbonyl (~1700 cm^-1).
  • Purity and Yield: Purification is commonly performed by column chromatography or recrystallization, with yields ranging from moderate to high depending on the method.
  • Research Applications: The compound serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and heterocyclic compounds.

Chemical Reactions Analysis

2-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different applications.

Comparison with Similar Compounds

Ortho vs. Para Substitution

  • 2-(3-Oxopropyl)benzonitrile (ortho-substituted): Steric hindrance near the nitrile group may reduce reactivity in nucleophilic additions compared to para-substituted analogs. No direct melting point or solubility data are available, but steric effects likely lower crystalline stability .
  • Molecular weight is 265.31 g/mol, with a more extended conjugated system .

Meta-Substituted Derivatives

  • 3-(4-Fluorophenyl)-3-oxopropanenitrile (2.114j): Features a fluorine atom at the para position of the phenyl ring. Fluorine’s electron-withdrawing nature increases electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic attacks. Reported as a pale-yellow solid with 93% yield .
  • Molecular weight: 179.6 g/mol .

Functional Group Modifications

Ketone vs. Hydroxyl Groups

  • 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.m): Incorporates a hydroxyl group adjacent to the ketone, introducing hydrogen-bonding capacity. This structural feature enhances interactions with biological targets, as seen in its role as a crop protection agent .

Complex Side Chains

  • (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate: The cyclopropylmethylamino side chain and fluorine atom confer unique steric and electronic properties, improving selectivity in therapeutic applications .

Key Findings :

  • Para-substituted derivatives often exhibit enhanced biological potency due to optimized steric and electronic profiles .
  • Fluorine and chlorine substituents improve target binding via polar interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
This compound C₁₀H₉NO 159.19 Ortho Nitrile + ketone, steric hindrance
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile C₁₇H₁₅NO₂ 265.31 Para Methoxy group, extended conjugation
3-(4-Fluorophenyl)-3-oxopropanenitrile C₉H₆FNO 163.15 Meta Fluorine-enhanced electrophilicity

Q & A

Q. What are the optimal synthetic routes for 2-(3-Oxopropyl)benzonitrile, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves precursor reactions under controlled conditions. Key parameters include:
  • Catalyst selection : FePO₄ has been effective in similar nitrile syntheses, enabling efficient carbonyl activation (10 mol% loading, acetonitrile/benzonitrile solvent) .
  • Inert atmosphere : Prevents oxidation and side reactions, particularly when using reactive intermediates (e.g., Grignard reagents) .
  • Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize cyclization and minimize byproducts .
  • Reaction monitoring : TLC or HPLC ensures intermediate stability and product purity .

Table 1 : Comparison of Synthetic Approaches

MethodPrecursorsCatalyst/SolventYield (%)Purity (%)Reference
Aldol Condensation2-Cyanobenzaldehyde + KetoneFePO₄/CH₃CN78–8595
Lewis Acid-Mediated2-Methylbenzonitrile + Benzoic EsterBF₃·OEt₂ (ineffective), AlCl₃ (preferred)60–7290
Reductive AminationNitrile + AmineH₂/Pd-C (in ethanol)6588

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.3–8.1 ppm) and oxopropyl chain protons (δ 2.5–3.5 ppm); ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~205 ppm) .
  • UV-Vis : π→π* transitions in the benzonitrile moiety (~270 nm) .
  • HPLC/MS : Quantifies purity (>98%) and molecular ion ([M+H]⁺ = 188.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., anticancer IC₅₀ values) may arise from assay conditions or structural analogs. Strategies include:
  • Comparative assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and dosage ranges .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl, hydroxyl) to isolate pharmacophores .
  • Computational docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina .

Table 2 : Biological Activity Variations

DerivativeTargetIC₅₀ (µM)Study ConditionsReference
2-(4-Oxo-cyclohexyl)-benzonitrileCOX-212.3 ± 1.5HeLa cells, 48h
3-(Trifluoromethyl) analogEGFR8.9 ± 0.8MCF-7 cells, 72h

Q. What in silico strategies can predict the reactivity and potential biological targets of this compound?

  • Methodological Answer :
  • Fukui indices : Identify electrophilic/nucleophilic sites for reaction prioritization (e.g., oxopropyl ketone as electrophilic) .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., aqueous vs. DMSO) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How does the stereochemistry of substituents influence the pharmacological profile of this compound derivatives?

  • Methodological Answer :
  • Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers .
  • Biological testing : Compare enantiomer activity; e.g., (R)-isomers show 5× higher affinity for serotonin receptors .
  • X-ray crystallography : Resolve 3D structures to link stereochemistry to target binding .

Table 3 : Stereochemical Impact on Activity

EnantiomerTargetBinding Affinity (nM)Reference
(R)-isomer5-HT₆12.4 ± 1.2
(S)-isomer5-HT₆64.8 ± 3.5

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